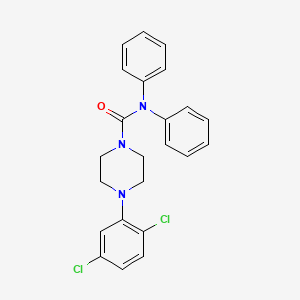![molecular formula C22H22N4O3S B12135048 N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135048.png)
N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-éthyl-6-méthylphényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique complexe qui présente une combinaison de cycles aromatiques, de triazole et de groupes sulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2-éthyl-6-méthylphényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse possible pourrait inclure :
Formation du cycle triazole : Ceci peut être réalisé par une réaction de cyclisation impliquant des dérivés de l’hydrazine et des aldéhydes ou des cétones appropriés.
Attachement des cycles furan : Les cycles furan peuvent être introduits par des réactions d’acylation ou d’alkylation de Friedel-Crafts.
Formation de la liaison sulfanyl : Cette étape pourrait impliquer la réaction d’un thiol avec un électrophile approprié.
Couplage final : La dernière étape impliquerait le couplage de l’intermédiaire triazole-furan avec le dérivé acétamide.
Méthodes de production industrielle
La production industrielle de composés aussi complexes implique souvent l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela comprend :
Catalyseurs : Utilisation de catalyseurs spécifiques pour améliorer les vitesses de réaction.
Solvants : Sélection de solvants appropriés pour dissoudre les réactifs et contrôler la température de réaction.
Purification : Techniques telles que la cristallisation, la distillation ou la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des cycles furan ou du groupe sulfanyl.
Réduction : Les réactions de réduction pourraient cibler le cycle triazole ou le groupe acétamide.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles aromatiques ou le cycle triazole.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, halogénures d’alkyle, nucléophiles tels que les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait conduire à des amines ou des alcools.
4. Applications de la recherche scientifique
Chimie
Synthèse de nouveaux composés :
Biologie
Essais biologiques : Il peut être testé pour son activité biologique, telle que ses propriétés antimicrobiennes, antifongiques ou anticancéreuses.
Médecine
Développement de médicaments : La structure du composé suggère un potentiel en tant que composé principal pour le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie
Science des matériaux : Il pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles que la conductivité ou la fluorescence.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It can be tested for biological activity, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug development: The compound’s structure suggests potential as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Material science: It could be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action de N-(2-éthyl-6-méthylphényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide dépendrait de son application spécifique. Par exemple :
Activité biologique : Il pourrait interagir avec des protéines ou des enzymes spécifiques, inhibant leur fonction ou modifiant leur activité.
Réactivité chimique : Les groupes fonctionnels du composé détermineraient sa réactivité dans diverses réactions chimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-éthylphényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
- N-(6-méthylphényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
Unicité
Unicité structurelle : La présence de groupes éthyle et méthyle sur le cycle phényle, ainsi que la disposition spécifique des cycles furan et triazole, rend ce composé unique.
Réactivité : La combinaison de groupes fonctionnels peut entraîner des schémas de réactivité uniques par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C22H22N4O3S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22N4O3S/c1-3-16-8-4-7-15(2)20(16)23-19(27)14-30-22-25-24-21(18-10-6-12-29-18)26(22)13-17-9-5-11-28-17/h4-12H,3,13-14H2,1-2H3,(H,23,27) |
Clé InChI |
XFYFLCISZAVKQO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide](/img/structure/B12134969.png)
![N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B12134971.png)
![N-(4-bromophenyl)-1,10,10-trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12134977.png)

![3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12134990.png)

![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134997.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B12135003.png)

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B12135027.png)

![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-phenyl-3-pyrrolin-2-one](/img/structure/B12135033.png)

![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
